molecular formula C5H10ClF2N B2476414 [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2260931-16-4

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2476414
CAS No.: 2260931-16-4
M. Wt: 157.59
InChI Key: DUBISPPRELAHOW-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclopropyl precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. Transition-metal-catalyzed difluoromethylation methods, such as those involving copper or zinc catalysts, are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of cyclopropyl derivatives .

Scientific Research Applications

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine;hydrochloride
  • [(1R,2S)-2-(Methyl)cyclopropyl]methanamine;hydrochloride
  • [(1R,2S)-2-(Chloromethyl)cyclopropyl]methanamine;hydrochloride

Uniqueness

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability and lipophilicity compared to its non-fluorinated counterparts, making it a valuable tool in drug design and other applications .

Properties

IUPAC Name

[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBISPPRELAHOW-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.